molecular formula C15H9FO6 B6410262 4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid CAS No. 1261939-31-4

4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6410262
CAS No.: 1261939-31-4
M. Wt: 304.23 g/mol
InChI Key: CEBSEZGXEQUKHO-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid is an organic compound that features both carboxylic acid and fluorine functional groups. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-12-6-7(1-2-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBSEZGXEQUKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691883
Record name 3'-Fluoro[1,1'-biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-31-4
Record name 3'-Fluoro[1,1'-biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or other reduced forms.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives can be explored for their biological activity, including potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties may reveal new therapeutic uses.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 3,5-Dicarboxyphenylboronic acid
  • 2-Fluorobenzoic acid
  • 4-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole

Uniqueness: 4-(3,5-Dicarboxyphenyl)-2-fluorobenzoic acid is unique due to the combination of fluorine and carboxylic acid groups, which confer distinct chemical properties. This combination can enhance the compound’s reactivity and stability, making it a valuable compound for various applications.

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